methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate
Description
Methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate is a complex heterocyclic compound featuring a fused furochromene core (furan and chromene rings) with multiple substituents. The structure includes:
- Furo[3,2-c]chromen-4-one backbone: A fused bicyclic system with oxygen atoms in both rings.
- Substituents: A 2-methoxyethylamino group at position 2. A methyl group at position 6. A 4-oxo (keto) group. A methyl benzoate ester at position 3.
Its synthesis likely involves esterification and substitution reactions, akin to methods described for related furochromene derivatives .
Properties
IUPAC Name |
methyl 4-[2-(2-methoxyethylamino)-8-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO6/c1-13-4-9-17-16(12-13)20-19(23(26)29-17)18(21(30-20)24-10-11-27-2)14-5-7-15(8-6-14)22(25)28-3/h4-9,12,24H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCOJYLSAGWOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC=C(C=C4)C(=O)OC)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate typically involves multiple steps:
Formation of the Furochromen Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring system.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with a halogenated precursor.
Esterification: The benzoate ester is formed through esterification reactions, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Final Coupling: The final step involves coupling the furochromen core with the benzoate ester, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate can be studied for its potential biological activities. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties can be explored for therapeutic applications. Its unique structure might offer new avenues for the treatment of diseases, particularly if it shows activity against specific molecular targets.
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous furochromenes, benzoate esters, and heterocyclic systems.
Table 1: Structural Comparison of Key Compounds
*Calculated based on molecular formula.
Key Observations
Core Structure Differences: The target compound and the derivative in share a furochromene backbone but differ in ring fusion positions ([3,2-c] vs. [2,3-h]). This impacts electronic distribution and steric effects. Metsulfuron-methyl () replaces the furochromene with a triazine-sulfonylurea system, prioritizing hydrogen bonding (urea) and herbicidal activity.
Functional Group Influence: The 2-methoxyethylamino group in the target compound introduces hydrogen-bonding capacity (N–H, O–H) absent in non-amino derivatives like . This may enhance solubility or protein interaction. Methyl benzoate esters are common across all compounds, suggesting shared lipophilicity and metabolic stability trends.
Physicochemical Properties: The target compound’s higher molecular weight (~439 g/mol) compared to (~368 g/mol) reflects its additional methoxyethylamino group. Metsulfuron-methyl () exhibits lower logP (predicted) due to polar sulfonylurea and triazine groups, contrasting with the more lipophilic furochromenes.
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for related furochromene esters, such as acid-catalyzed esterification (e.g., glacial acetic acid with methyl esters) .
- Hydrogen Bonding: The 2-methoxyethylamino group may form intermolecular hydrogen bonds, influencing crystallization (as discussed in ). This contrasts with non-amino derivatives like , which rely on weaker van der Waals interactions.
Biological Activity
Methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate is a complex organic compound belonging to the class of chromone derivatives. Its unique structure, characterized by a chromone ring system fused with various functional groups, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C23H21NO6
- Molecular Weight : 407.422 g/mol
- CAS Number : 938030-99-0
- IUPAC Name : methyl 4-[2-(2-methoxyethylamino)-8-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate
The biological activity of this compound is likely influenced by its ability to interact with various biological targets. The presence of the amino group suggests potential interactions through hydrogen bonding, which may facilitate binding to specific receptors or enzymes.
Potential Targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial for various physiological processes. Activation or inhibition of these receptors can lead to significant changes in cellular responses, including calcium ion mobilization and gene expression regulation .
- Enzymatic Activity : The chromone structure is known for its ability to inhibit certain enzymes involved in inflammation and cancer progression. This compound's unique substitution pattern may enhance its inhibitory effects compared to other chromone derivatives.
Biological Activities
Research on similar chromone derivatives indicates a range of biological activities, including:
- Antioxidant Activity : Chromones have been reported to exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Compounds within this class often demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.
- Anticancer Potential : Some studies suggest that chromone derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Case Studies
- Anticancer Activity : A study investigating the effects of related chromone derivatives on prostate cancer cells demonstrated that certain modifications significantly enhanced cytotoxicity and apoptosis induction. While specific data on this compound is limited, its structural similarities suggest potential for similar effects.
- Inflammation Models : In models of acute inflammation, related compounds have shown promise in reducing edema and inflammatory markers. The specific role of the methoxyethyl side chain may enhance solubility and bioavailability, potentially increasing efficacy in vivo.
Research Findings
Despite limited direct studies on this compound itself, the following findings from related compounds provide insight into its potential:
| Activity | Related Compound | Effect Observed |
|---|---|---|
| Antioxidant | Chromone derivatives | Reduced oxidative stress markers |
| Anti-inflammatory | Various flavonoids | Decreased cytokine levels |
| Anticancer | 8-Methylchromone | Induced apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
